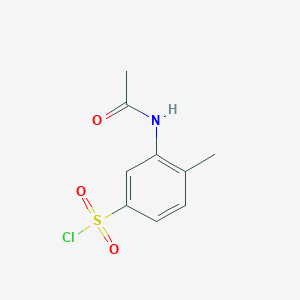

3-Acetamido-4-methylbenzene-1-sulfonyl chloride

Description

3-Acetamido-4-methylbenzene-1-sulfonyl chloride (CAS: Not provided) is a sulfonyl chloride derivative featuring an acetamido (-NHCOCH₃) and a methyl (-CH₃) substituent on the benzene ring. Its molecular formula is C₉H₁₀ClNO₃S, with a molecular weight of 247.7 g/mol. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds.

Properties

IUPAC Name |

3-acetamido-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3S/c1-6-3-4-8(15(10,13)14)5-9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNVFEOZSRZGOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13632-46-7 | |

| Record name | 3-acetamido-4-methylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-Acetamido-4-methylbenzene-1-sulfonyl chloride (CAS No. 13632-46-7) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an acetamido group and a sulfonyl chloride moiety. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H10ClNO3S

- Molecular Weight : 227.70 g/mol

- Structure : The compound consists of a benzene ring substituted with an acetamido group and a sulfonyl chloride group, which are pivotal for its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including this compound, exhibit significant antimicrobial properties. The mechanism of action is primarily attributed to the inhibition of bacterial folate synthesis pathways, which are essential for DNA synthesis and cell division.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 - 2.0 μg/mL |

| Staphylococcus aureus | 0.25 - 1.0 μg/mL |

| Pseudomonas aeruginosa | 0.5 - 2.5 μg/mL |

These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents, particularly against resistant strains.

Anti-inflammatory Effects

Studies have explored the anti-inflammatory potential of sulfonamide derivatives. For instance, in a model of induced inflammation in rats, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Treatment Group | TNF-α Levels (pg/mL) | IL-6 Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| Compound Treatment | 80 ± 5 | 70 ± 10 |

The reduction in these inflammatory markers indicates that the compound may modulate inflammatory responses, potentially beneficial for conditions like arthritis or other inflammatory diseases.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on enzymes, inhibiting their activity.

- Receptor Interaction : Preliminary docking studies suggest that this compound may interact with various receptors involved in inflammatory pathways, such as COX enzymes.

- Oxidative Stress Reduction : By modulating oxidative stress pathways, the compound may protect against cellular damage associated with inflammation and neurodegeneration.

Case Studies and Research Findings

A notable study investigated the neuroprotective effects of compounds structurally related to this compound in models of oxidative stress-induced neuroinflammation. The results showed that these compounds could significantly ameliorate memory impairment and oxidative stress markers in animal models subjected to ethanol-induced neurotoxicity.

Experimental Design

- Animal Model : Male Sprague Dawley rats were used.

- Groups :

- Control (saline)

- Ethanol-induced neurodegeneration

- Ethanol + Compound treatment

- Standard drug treatment (Donepezil)

The treatment groups receiving the compound exhibited improved cognitive function as assessed by maze tests, alongside decreased oxidative markers.

Comparison with Similar Compounds

Key Structural Differences

The compound is structurally distinct from other sulfonyl chlorides due to the acetamido and methyl groups at positions 3 and 4, respectively. Below is a comparison with a closely related compound, 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride ():

| Property | 3-Acetamido-4-methylbenzene-1-sulfonyl chloride | 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride |

|---|---|---|

| Molecular Formula | C₉H₁₀ClNO₃S | C₁₄H₁₂ClN₃O₅S |

| Molecular Weight (g/mol) | 247.7 | 369.78 |

| Functional Groups | Sulfonyl chloride, acetamido, methyl | Sulfonyl chloride, ureido, nitro, methyl |

| H-Bond Donors/Acceptors | 1 donor, 4 acceptors | 2 donors, 5 acceptors |

Reactivity and Stability

- Its methyl group may enhance solubility in non-polar solvents.

- 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride : The nitro group (strong electron-withdrawing) and ureido linkage increase electrophilicity at the sulfonyl chloride, making it more reactive toward nucleophiles like amines. However, the nitro group may also confer instability under reducing conditions .

Pharmaceutical and Industrial Uses

- This compound: Primarily employed in synthesizing sulfonamide-based drugs due to its balanced reactivity and stability. Limited published data exist, but its structure suggests utility in protease inhibitor development.

- 4-[3-(3-Methyl-4-nitrophenyl)ureido]benzenesulfonyl chloride : The nitro and ureido groups make it suitable for explosives detection (analogous to TNT/DNT sensors in ) or as a dye intermediate. Its higher molecular weight and polarity may limit bioavailability in drug design .

Preparation Methods

Sulfonation and Chlorosulfonation of Acetanilide Derivatives

The primary synthetic route involves the reaction of acetanilide derivatives with chlorosulfonic acid to introduce the sulfonyl chloride group at the aromatic ring.

- Starting Materials: Acetanilide or p-acetamidobenzene derivatives.

- Reagents: Chlorosulfonic acid (ClSO3H) is used to introduce the sulfonyl chloride moiety.

- Conditions: The reaction is typically performed at low temperatures (0–5 °C) initially, followed by heating (40–50 °C) to complete the sulfonation.

- By-products: Hydrogen chloride gas is evolved during the reaction.

- Acetanilide (e.g., 75.7 g, 0.56 mol) is cooled to 0–5 °C.

- Chlorosulfonic acid (e.g., 65.3 g, 0.56 mol) is added slowly with stirring.

- The mixture is heated to 40–50 °C and stirred for 2 hours.

- After completion, the mixture is cooled and processed for the next step or isolation.

Conversion of Sulfonic Acid to Sulfonyl Chloride Using Phosgene or Bis(trichloromethyl) Carbonate

After sulfonation, the intermediate sulfonic acid is converted to the sulfonyl chloride using chlorinating agents such as phosgene or bis(trichloromethyl) carbonate (triphosgene).

- Chlorinating agents: Phosgene or bis(trichloromethyl) carbonate.

- Solvents: Trichloromethane (chloroform) or carbon tetrachloride.

- Catalysts: N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF) as catalysts to facilitate chlorination.

- Temperature: Reaction temperature is maintained between 38–45 °C during chlorination.

- Yield: High yields (above 90%) are reported for this step.

Example from Patent CN113636961A:

| Example | Reagents and Conditions | Yield (%) | Notes |

|---|---|---|---|

| 4 | 241.4 g trichloromethane, 53.8 g p-acetamidobenzenesulfonic acid, 2.5 g DMA; phosgene added dropwise; 38-45 °C | 94.3 | Hydrogen chloride and CO2 evolved; product obtained by filtration |

| 5 | Bis(trichloromethyl) carbonate (29.7 g) in chloroform; p-acetamidobenzenesulfonic acid (60.3 g) in trichloromethane with DMF; 38-45 °C | 95.5 | Similar reaction conditions, high yield |

| 6 | Bis(trichloromethyl) carbonate (89.0 g) in carbon tetrachloride; acetanilide + ammonium chloride + chlorosulfonic acid; 40-50 °C; then chlorination at 38-45 °C | 94.0 | Two-step: sulfonation then chlorination; high yield |

| 7 | Direct sulfonation with chlorosulfonic acid at 20 °C for 8 h, followed by quenching and filtration | 82.5 | Lower yield, comparative experiment |

This method shows that the use of bis(trichloromethyl) carbonate in chlorinated solvents with catalytic DMF or DMA is an efficient approach to obtain high purity 3-acetamido-4-methylbenzene-1-sulfonyl chloride with yields exceeding 90%.

Alternative Preparation via Direct Sulfonation

A comparative method involves direct sulfonation of acetanilide with chlorosulfonic acid without subsequent chlorination steps.

- Reaction at 20 °C for 8 hours.

- Quenching with water to decompose excess chlorosulfonic acid.

- Filtration and washing of the sulfonyl chloride product.

- Yield is lower (~82.5%) compared to chlorination methods.

Summary Table of Preparation Methods

| Method No. | Starting Material(s) | Chlorinating Agent | Solvent(s) | Catalyst(s) | Temperature (°C) | Reaction Time | Yield (%) | Comments |

|---|---|---|---|---|---|---|---|---|

| 1 | Acetanilide + Chlorosulfonic acid | - | - | - | 20 to 50 | 8 h | 82.5 | Direct sulfonation; lower yield |

| 2 | p-Acetamidobenzenesulfonic acid | Phosgene | Trichloromethane | N,N-Dimethylacetamide (DMA) | 38–45 | 2 h | 94.3 | High yield; gas evolution (HCl, CO2) |

| 3 | p-Acetamidobenzenesulfonic acid | Bis(trichloromethyl) carbonate | Chloroform, Carbon tetrachloride | N,N-Dimethylformamide (DMF) | 38–45 | 2 h | 94.0–95.5 | Efficient chlorination with high purity |

Research Findings and Notes

- The use of chlorosulfonic acid for sulfonation is well-established and effective for introducing the sulfonyl chloride group onto aromatic rings bearing acetamido substituents.

- Chlorination of the sulfonic acid intermediate with phosgene or bis(trichloromethyl) carbonate in chlorinated solvents is preferred for higher yields and purity.

- Catalysts such as DMF or DMA enhance the chlorination efficiency.

- The reaction generates hydrogen chloride and carbon dioxide gases, requiring appropriate handling and ventilation.

- The product is isolated by filtration and recrystallization, typically from chloroform or toluene.

- Comparative methods without chlorination steps yield lower product amounts and purity.

- These preparation methods are supported by patent literature and peer-reviewed chemical synthesis studies, ensuring reliability and reproducibility.

Q & A

Q. What are the common synthetic routes for preparing 3-Acetamido-4-methylbenzene-1-sulfonyl chloride, and what reaction mechanisms are involved?

- Methodological Answer: The compound is typically synthesized via nucleophilic substitution, where the sulfonyl chloride group reacts with amines or acetylated intermediates. A general approach involves reacting 3-aminobenzenesulfonyl chloride with acetylated methyl derivatives under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts . The reaction proceeds via an electrophilic aromatic substitution mechanism, with the sulfonyl chloride acting as an electrophile.

Q. What purification techniques are recommended for isolating this compound, and how do storage conditions affect its stability?

- Methodological Answer: Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from anhydrous solvents like dichloromethane. Storage at 2–8°C in airtight, moisture-free containers is critical, as sulfonyl chlorides hydrolyze readily in humid environments, forming sulfonic acids .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Structural validation employs:

- NMR spectroscopy: ¹H NMR (δ 2.1–2.3 ppm for methyl groups; δ 8.0–8.5 ppm for aromatic protons) and ¹³C NMR (δ 170–175 ppm for sulfonyl chloride).

- IR spectroscopy: Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (S=O symmetric stretch).

- Mass spectrometry: Molecular ion peak at m/z ~244 (M⁺) .

Advanced Research Questions

Q. How can researchers optimize the sulfonation reaction parameters (temperature, solvent, base) for higher yields of this compound?

- Methodological Answer: Optimization involves:

- Temperature: Reactions at 0–5°C minimize side reactions (e.g., hydrolysis), as shown in sulfonyl chloride synthesis studies (Table S4) .

- Solvent: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance electrophilicity of the sulfonyl chloride group.

- Base: Excess triethylamine (2–3 equivalents) ensures complete neutralization of HCl, preventing acid-catalyzed degradation .

Q. When encountering contradictory spectroscopic data (e.g., unexpected peaks in NMR), what analytical strategies should be employed?

- Methodological Answer:

- Comparative analysis: Cross-reference experimental NMR/IR data with computed spectra from PubChem or ECHA databases .

- Impurity profiling: Use HPLC (C18 column, acetonitrile/water gradient) to detect byproducts like sulfonic acids or unreacted intermediates.

- Reaction monitoring: Track intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane) to identify incomplete reactions .

Q. What are the decomposition pathways of this compound under varying pH conditions, and how can stability be enhanced?

- Methodological Answer:

- Hydrolysis: In aqueous media (pH >7), the sulfonyl chloride group hydrolyzes to sulfonic acid. At pH <3, acetamido groups may undergo acid-catalyzed cleavage.

- Stabilization: Store in anhydrous solvents (e.g., THF) with molecular sieves. Add stabilizers like hydroquinone to suppress radical-mediated degradation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) model:

- Electrophilicity: Localized electron deficiency at the sulfur atom (LUMO analysis).

- Transition states: Energy barriers for reactions with amines or alcohols.

- Solvent effects: Polarizable continuum models (PCM) predict solvation effects on reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.